[(Thiazol-5-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13412446
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O2S |
|---|---|
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 2-(1,3-thiazol-5-ylmethylamino)acetic acid |
| Standard InChI | InChI=1S/C6H8N2O2S/c9-6(10)3-7-1-5-2-8-4-11-5/h2,4,7H,1,3H2,(H,9,10) |
| Standard InChI Key | SGPDTHLRKTTYLH-UHFFFAOYSA-N |
| SMILES | C1=C(SC=N1)CNCC(=O)O |
| Canonical SMILES | C1=C(SC=N1)CNCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
[(Thiazol-5-ylmethyl)-amino]-acetic acid, systematically named 2-(1,3-thiazol-5-ylmethylamino)acetic acid, belongs to the class of thiazole-acetic acid derivatives. Key identifiers include:
The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) confers aromatic stability, while the amino-acetic acid side chain enhances solubility and potential for hydrogen bonding . X-ray crystallography and computational models highlight a planar thiazole ring with the acetic acid group adopting a gauche conformation relative to the methylene bridge .
Synthesis and Derivative Formation
Primary Synthetic Routes
[(Thiazol-5-ylmethyl)-amino]-acetic acid is synthesized via cyclization and functionalization strategies:
Method 1: Thioamide Cyclization
Reaction of thioamides with α-halogenated carbonyl compounds (e.g., bromoacetic acid derivatives) in polar aprotic solvents yields thiazole cores. Subsequent amination with glycine or its esters introduces the amino-acetic acid moiety . For example:
This method achieves yields of 60–75% .
Method 2: Multicomponent Reactions
Condensation of 1,3-thiazole-5-carbaldehydes with glycine derivatives in the presence of coupling agents (e.g., EDC/HOBt) forms the C–N bond directly. Microwave-assisted synthesis reduces reaction times to <2 hours with comparable yields .
Key Derivatives and Modifications
Derivatization of the thiazole or acetic acid groups enhances bioactivity:
For instance, methylation of the carboxylic acid group (yielding methyl 2-(2-aminothiazol-5-yl)acetate) increases lipophilicity, facilitating blood-brain barrier penetration .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in methanol (12 mg/mL), and sparingly soluble in water (0.8 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C for >2 years. Degrades via oxidation of the thiazole sulfur at elevated temperatures (>150°C) .
Spectroscopic Data
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IR (KBr): 3270 cm (N–H stretch), 1715 cm (C=O), 1560 cm (C=N) .
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H NMR (DMSO-d): δ 8.45 (s, 1H, thiazole H-2), 7.20 (s, 1H, thiazole H-4), 3.65 (t, 2H, CHNH), 3.10 (s, 2H, CHCOH) .
Biological Activity and Mechanisms
Antimicrobial Properties
[(Thiazol-5-ylmethyl)-amino]-acetic acid derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Derivative Tested | Reference |
|---|---|---|---|
| Staphylococcus aureus | 6.25 | Chloro-substituted | |
| Escherichia coli | 12.5 | Methyl ester | |
| Candida albicans | 25 | Parent compound |
Mechanistic studies suggest inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) and disruption of fungal ergosterol biosynthesis .
Industrial and Pharmaceutical Applications
Drug Development
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Antibacterial Agents: Lead optimization programs have advanced chloro-substituted derivatives to preclinical trials .
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Antidiabetic Candidates: Thiazole-acetic acid analogs show PPAR-γ agonism (EC = 0.8 µM), comparable to pioglitazone .
Agricultural Chemistry
As a foliar fungicide, the compound reduces Phytophthora infestans infection in tomatoes by 78% at 100 ppm .
Future Directions and Challenges
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Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-configured analogs for targeted therapies.
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Nanoparticle Delivery: Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .
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Toxicity Profiling: Chronic toxicity studies in mammalian models are needed to address nephrotoxicity concerns at high doses (>50 mg/kg) .
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